Dinervonoyllecithin

Descripción general

Descripción

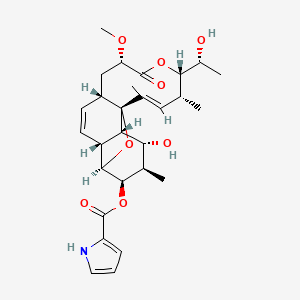

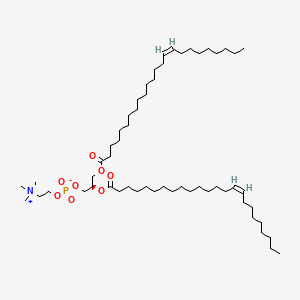

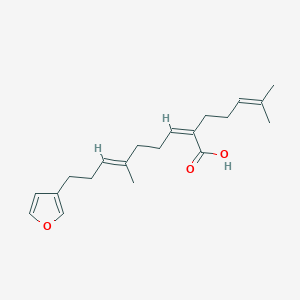

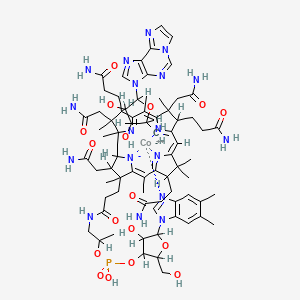

It is a complex lipid molecule with a molecular formula of C56H108NO8P and a molecular weight of 954.4 g/mol. This compound is characterized by its two 24-carbon fatty acid chains, each having one cis double bond at the 15th carbon . Dinervonoyllecithin is primarily used in the preparation of multivesicular liposomes and planar bilayer lipid membranes .

Aplicaciones Científicas De Investigación

Dinervonoyllecithin has a wide range of scientific research applications, including:

Chemistry: It is used in the preparation of multivesicular liposomes and planar bilayer lipid membranes for studying the phase transition of giant unilamellar vesicles.

Biology: The compound is essential for the structure and functions of eukaryotic membranes and is involved in cell signaling and membrane dynamics.

Medicine: this compound is used in drug delivery systems, particularly in ophthalmic delivery and ophthalmic drug compositions.

Industry: The compound is utilized in the formulation of liposomes for drug delivery and as an emulsifier in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dinervonoyllecithin involves the use of mixed-micelles, such as those formed from lecithin and dodecylamine in an ethanol/water media. This method templates the formation of sponge mesoporous silica materials. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the proper formation of the micelles and subsequent synthesis of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. The compound can be extracted from natural sources such as egg yolk, soybeans, and sunflower oil. The extraction process may involve the use of solvents like hexane, ethanol, acetone, petroleum ether, or benzene . The extracted lecithin is then subjected to further purification to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Dinervonoyllecithin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized phosphatidylcholine derivatives, while reduction can yield reduced forms of the compound.

Mecanismo De Acción

Dinervonoyllecithin exerts its effects through its role as a structural component of cell membranes. It is involved in the synthesis of very low-density lipoproteins and serves as a substrate for sphingomyelin . The compound also plays a crucial role in cell signaling by acting as a source of signaling molecules. The molecular targets and pathways involved include the phosphatidylcholine transfer protein and various enzymes responsible for lipid metabolism .

Comparación Con Compuestos Similares

Phosphatidylcholine (PC): A major component of cell membranes, involved in membrane structure and signaling.

Phosphatidylethanolamine (PE): Another phospholipid found in biological membranes, involved in membrane fusion and cell signaling.

Phosphatidylinositol (PI): Plays a role in cell signaling and membrane dynamics.

Phosphatidylserine (PS): Involved in cell signaling and apoptosis.

Uniqueness: Dinervonoyllecithin is unique due to its specific fatty acid composition, with two 24-carbon chains each having a cis double bond at the 15th carbon . This unique structure imparts specific properties to the compound, making it suitable for specialized applications in drug delivery and membrane studies.

Propiedades

IUPAC Name |

[(2R)-2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,54H,6-19,24-53H2,1-5H3/b22-20-,23-21-/t54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWNAIYQZZOESC-CGKZWXATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H108NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(24:1(15Z)/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51779-96-5 | |

| Record name | Dinervonylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)